Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate
Description
This compound is a structurally complex molecule featuring:
- A mercaptomethylthio group at the 2-position of acetic acid.
- A methyl ester moiety.
- An S-ester linkage to O-isobutyl methylphosphonothioate, a phosphonothioate derivative.
Phosphonothioates contain a phosphorus atom bonded to sulfur, oxygen, and organic substituents, making them reactive and biologically significant.
Properties
CAS No. |
74789-29-0 |
|---|---|
Molecular Formula |
C9H19O4PS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C9H19O4PS2/c1-8(2)5-13-14(4,11)16-7-15-6-9(10)12-3/h8H,5-7H2,1-4H3 |
InChI Key |
SVKYZMHIPXZSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)SCSCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step procedures that integrate esterification, thioester formation, and phosphonothioate esterification. The key steps include:
Esterification of Acetic Acid Derivatives: The initial step often involves the esterification of acetic acid or its derivatives with isobutyl alcohol or methanol under acidic catalysis. Strong acid catalysts such as toluene-para-sulphonic acid or sulfuric acid are commonly employed to facilitate the reaction.
Introduction of the Mercaptomethylthio Group: The mercaptomethylthio (-SCH2SH) moiety is incorporated through nucleophilic substitution or thiolation reactions, often involving thiol reagents reacting with appropriate acyl or ester intermediates.
Phosphonothioate Ester Formation: The final step involves the esterification of the mercaptomethylthio-substituted acetic acid methyl ester with O-isobutyl methylphosphonothioate. This requires controlled reaction conditions, including inert atmosphere, temperature regulation, and sometimes the use of dehydrating agents to drive the esterification to completion.
Typical reaction conditions include:
| Step | Reagents/Conditions | Temperature | Catalyst/Notes |
|---|---|---|---|
| Esterification | Acetic acid + methanol or isobutyl alcohol | 60–110 °C | Toluene-para-sulphonic acid or H2SO4 |
| Thiolation | Thiol reagents (e.g., mercaptomethylthio) | Ambient to 80 °C | Inert atmosphere recommended |
| Phosphonothioate esterification | O-isobutyl methylphosphonothioate + intermediate | 40–90 °C | Dehydrating agents, controlled pH |
Industrial Production Methods
Industrial synthesis leverages continuous flow reactors to maintain precise control over temperature, reactant feed rates, and catalyst concentrations. This enhances yield and purity while reducing side reactions. Key industrial features include:
Continuous Feeding: Methanol, acetic acid derivatives, and phosphonothioate reagents are continuously fed into the reactor vessel containing an acid catalyst and entrainers such as butyl acetate to facilitate esterification and separation.
Use of Entrainer Systems: Entrainers that form azeotropes with water (e.g., n-butyl acetate) are employed to remove water formed during esterification, thus shifting the equilibrium toward product formation.
Multi-Stage Distillation: The crude product mixture undergoes multi-stage distillation to separate the desired ester from unreacted reagents, catalyst residues, and by-products. Decantation and reflux techniques are applied to improve separation efficiency.
Recycling of Residues: Residual entrainers and unreacted intermediates are often recycled back into the reaction system to optimize resource use and reduce waste.
Purification and Isolation
Purification is critical due to the compound’s sensitivity and the presence of structurally similar impurities. Techniques include:
Distillation: Fractional distillation under reduced pressure separates the target ester based on boiling point differences.
Chromatography: High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) may be employed for final purification, especially at laboratory scale.
Decantation: Used in industrial settings to separate aqueous and organic phases after esterification and distillation steps.
Research Data and Results
While direct experimental data specific to this compound is limited in open literature, analogous processes for related esters provide insights:
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Esterification Temperature | 60–110 °C | Higher temps increase reaction rate |
| Catalyst Concentration | 1–5% (w/w) | Acid catalysts preferred |
| Entrainer Concentration | 20–60% (w/w) based on total reaction mixture | Enhances water removal efficiency |
| Reaction Time | 4–8 hours | Dependent on scale and conditions |
| Purity of Final Product | >90% (by GC or HPLC) | Requires multi-stage purification |
An example from a related esterification process shows that continuous feeding of methanol, acetic acid, and entrainer to an esterification vessel with toluene-para-sulphonic acid catalyst at elevated temperature yields a product mixture that is then subjected to distillation and decantation to isolate methyl acetate with high purity. This process framework is adaptable for the synthesis of the target compound with appropriate modifications.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Esterification | Reaction of acetic acid derivative with alcohol | Methanol or isobutyl alcohol, acid catalyst | Formation of methyl or isobutyl ester |
| 2. Thiolation | Introduction of mercaptomethylthio group | Thiol reagents, inert atmosphere | Formation of thioester intermediate |
| 3. Phosphonothioate Esterification | Esterification with O-isobutyl methylphosphonothioate | Controlled temperature, dehydrating agents | Formation of final S-ester compound |
| 4. Purification | Distillation, chromatography, decantation | Fractional distillation, HPLC/TLC | Isolation of pure compound |
| 5. Industrial Scale Processes | Continuous flow reactors, entrainer use | Continuous feed, multi-stage distillation | High yield, scalable production |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups into thiols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters.
Scientific Research Applications
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to the inhibition of metabolic processes.
Comparison with Similar Compounds
Structural Analogues
(a) O-Ethyl S-[2-(ethylthio)ethyl] P-methylphosphonothioate ()
- Molecular Formula : C₇H₁₇O₂PS₂.
- Key Features : Ethyl substituents on phosphorus and a thioethyl group.
(b) Acetic acid, mercapto-, ethyl ester, S-ester with O,O-diethyl phosphorodithioate ()
- Molecular Formula : C₈H₁₇O₄PS₂.
- Key Features : Phosphorodithioate (two sulfur atoms) and a mercaptoacetic acid ethyl ester.
- Difference: Phosphorodithioate instead of phosphonothioate, which may alter hydrolytic stability and toxicity .
(c) O-[2-(Diethylamino)ethyl] O-isobutyl methylphosphonothioate ()
- Molecular Formula: C₁₁H₂₆NO₂PS.
- Key Features: Diethylaminoethyl and isobutyl substituents on phosphorus.
- Difference : Contains a tertiary amine group, enhancing solubility in polar solvents compared to the target compound .
Physicochemical Properties
*Note: erroneously associates this compound with CAS 74-90-8 (hydrogen cyanide), so data should be verified.
Stability and Reactivity
- Hydrolysis: Phosphonothioates degrade in aqueous environments, with substituents influencing rates. O-isobutyl groups may slow hydrolysis compared to O-ethyl () due to steric hindrance .
- Thioester Reactivity : The mercaptomethylthio group in the target compound could form disulfide bonds or interact with biological thiols, altering metabolic pathways .
Biological Activity
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes acetic acid and phosphonothioate moieties, contributing to its diverse applications in agriculture and pharmaceuticals. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it is characterized by the presence of sulfur and phosphorus functionalities. These components are crucial for the compound's reactivity and biological interactions. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Acetic Acid | Provides the ester functionality |
| Mercaptomethylthio Group | Enhances reactivity through thiol groups |
| Methyl Phosphonothioate Moiety | Imparts insecticidal and herbicidal properties |
Research indicates that this compound exhibits significant biological activity primarily through its interaction with biochemical pathways in target organisms. The following mechanisms have been identified:
- Inhibition of Acetylcholinesterase : The phosphorus moiety in this compound can inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in synapses. This effect is similar to that observed with nerve agents, resulting in overstimulation of cholinergic receptors .
- Disruption of Cellular Signaling : The sulfur-containing groups may influence various cellular signaling pathways, potentially altering enzyme activity and metabolic processes within cells.
- Insecticidal Properties : Studies have demonstrated that this compound can disrupt the normal physiological functions of insects, making it a candidate for use as an insecticide.
Toxicological Profile
The toxicological effects associated with exposure to this compound include:
- Neurological Symptoms : Exposure may lead to symptoms such as seizures, muscle spasms, and respiratory distress due to cholinergic overstimulation .
- Systemic Effects : Other effects can include salivation, lacrimation, urination, diarrhea (SLUD), and potential long-term neurotoxic effects .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of acetic acid, 2-(mercaptomethylthio)-, methyl ester:
- Study on Insecticidal Activity : A study demonstrated that compounds with similar structures exhibited significant insecticidal properties against various pest species. The mechanism involved disruption of neuronal function through acetylcholinesterase inhibition.
- Toxicity Assessment : Research on phosphonothioates has shown acute toxicity in laboratory animals, emphasizing the need for careful handling and risk assessment when utilizing these compounds in agricultural settings .
Applications
Given its biological activity, acetic acid, 2-(mercaptomethylthio)-, methyl ester has potential applications in various fields:
- Agriculture : As a potential insecticide or herbicide due to its ability to disrupt pest physiology.
- Pharmaceuticals : Investigations into its use as a therapeutic agent for conditions involving cholinergic dysregulation.
Q & A
Basic: What synthetic methodologies are recommended for preparing Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate?
Answer:
Synthesis typically involves sequential esterification and thiolation steps. For example:
Phosphonothioate Core Synthesis : React methylphosphonothioic acid with O-isobutyl bromide under basic conditions (e.g., K₂CO₃) to form the O-isobutyl methylphosphonothioate intermediate .
Thioester Formation : React the intermediate with 2-(mercaptomethylthio)acetic acid methyl ester in the presence of a coupling agent (e.g., DCC) to form the S-ester bond .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress using TLC or HPLC.
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isobutyl or methylthio groups) .
- X-ray Crystallography : Resolve stereochemistry and bond angles in crystalline forms .
Advanced: What enzymatic pathways are implicated in the biodegradation of this compound, and how do metabolites inform toxicity studies?
Answer:
- Degradation Pathways :
Microbial enzymes (e.g., phosphatases, esterases) hydrolyze phosphonothioate and thioester bonds, yielding: - Toxicological Implications :
Advanced: How can computational modeling predict the reactivity and environmental persistence of this compound?
Answer:
- Density Functional Theory (DFT) :
- Environmental Fate Modeling :
Advanced: What contradictions exist in reported degradation mechanisms, and how can they be resolved experimentally?
Answer:
- Contradictions :
- Resolution Strategies :
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
